1-(2,5-dichlorophenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-N-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N4O/c1-8-21-15(16(25)22-12-5-10(18)4-11(19)6-12)23-24(8)14-7-9(17)2-3-13(14)20/h2-7H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZCKIDRWSQRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dichlorophenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 377.23 g/mol. The structural representation highlights the presence of two dichlorophenyl groups and a triazole ring, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives. For example:
- Cytotoxicity : In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for related triazole compounds ranged from 13.6 µM to over 391 µM in leukemia cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic potential by increasing electron density in the triazole ring .
Antimicrobial Effects
Triazole compounds are also known for their antimicrobial properties:
- Inhibition Studies : Research indicates that triazoles can inhibit the growth of bacteria and fungi. For instance, derivatives similar to our compound showed effective inhibition against Staphylococcus aureus and Candida albicans .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents (like chlorine) has been linked to increased antimicrobial activity due to their ability to disrupt microbial cell membranes .
Case Studies
- Anticancer Efficacy in Leukemia : A study evaluated various triazole derivatives including our compound in K562 and CCRF-SB leukemia cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced antiproliferative effects compared to standard treatments like doxorubicin .
- Antimicrobial Activity : In another investigation, a series of triazole derivatives were tested against a panel of microbial strains. The results demonstrated that compounds with dichlorophenyl groups exhibited superior antimicrobial activity compared to their non-chlorinated counterparts .
Data Table
The following table summarizes the biological activities and corresponding IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | K562 | 13.6 | Anticancer |
| Compound B | CCRF-SB | 112 | Anticancer |
| Compound C | Staphylococcus aureus | 25 | Antimicrobial |
| Compound D | Candida albicans | 30 | Antimicrobial |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 272.08 g/mol
- IUPAC Name : 1-(2,5-dichlorophenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
The compound features a triazole ring which is crucial for its biological activity. The presence of dichlorophenyl groups enhances its interaction with biological targets.
Agricultural Applications
Fungicidal Activity
This compound has shown significant antifungal properties, making it a candidate for use as a fungicide in agriculture. Its effectiveness against various fungal pathogens can help in managing crop diseases. Studies have indicated that compounds with similar structures exhibit high efficacy against pathogens such as Botrytis cinerea and Fusarium species.
Pesticide Development
The compound's potential as a pesticide is linked to its ability to disrupt the life cycle of pests. Research into its mode of action suggests that it may interfere with key metabolic pathways in target organisms.
Pharmaceutical Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Case Studies
A notable study demonstrated the compound's effectiveness against Staphylococcus aureus, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria.
Environmental Applications
Bioremediation
The compound's stability and low toxicity profile suggest potential applications in bioremediation strategies. It can be utilized to enhance the degradation of pollutants in soil and water systems.
Comparison with Similar Compounds
Structural Analogues from Pyrazole and Triazole Families
Table 1: Key Structural and Physicochemical Comparisons
Key Findings and Comparative Analysis
Substituent Effects on Physicochemical Properties: The target compound and 3b (from ) share dichlorophenyl groups but differ in core heterocycles (triazole vs. pyrazole). The pyrazole derivative 3b exhibits a higher melting point (171–172°C) compared to fluorophenyl-substituted 3d (181–183°C), suggesting halogen positioning (4-Cl vs. 4-F) impacts crystal packing . However, its data gaps limit direct comparisons .
Spectral and Synthetic Insights :
- IR and NMR : The triazole-thione 6d () shows a distinct C=S stretch at 1237 cm⁻¹, absent in carboxamide analogs. The target compound’s expected C=O stretch (~1630–1680 cm⁻¹) would differ significantly .
- Synthesis Yields : Pyrazole-carboxamides in (e.g., 3a–3e) show moderate yields (62–71%), likely due to steric hindrance from aryl substituents. The target compound’s synthesis may face similar challenges .
Biological and Functional Implications: Triazole vs. Pyrazole Cores: Pyrazole derivatives () are often explored as kinase inhibitors, while triazole-carboxamides (e.g., ) are studied for antimicrobial activity. The target’s dichlorophenyl groups may enhance lipophilicity, favoring membrane penetration . Dimethylamide vs.
Q & A
Q. What are the key synthetic routes for preparing 1-(2,5-dichlorophenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as coupling triazole precursors with dichlorophenyl substituents. A general method includes:
- Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or carbonyl compounds.
- Step 2 : Substitution reactions to introduce the dichlorophenyl groups.
- Step 3 : Carboxamide formation using coupling agents like EDCI/HOBt in DMF under mild conditions (room temperature, 30 min stirring) .
Optimization Tips : - Control reaction temperature (20–25°C) to minimize side products.
- Use triethylamine as a base to enhance nucleophilicity .
- Monitor purity via TLC and employ recrystallization (e.g., ethanol) for final purification .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : Confirm substituent positions (e.g., δ 2.66 ppm for methyl groups in 1H-NMR) and aromatic proton environments .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks at 403–437 m/z for analogous triazoles) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1668 cm⁻¹, C-Cl at ~740 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, and Cl content (e.g., deviations < 0.3% indicate high purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally analogous triazole carboxamides?
Contradictions often arise from subtle structural variations (e.g., halogen placement, methyl groups). Methodological strategies include:
Q. Table 1: Structural-Activity Relationships (SAR) of Analogous Triazoles
Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, Kd) with enzymes or receptors .
- Crystallographic Studies : Resolve 3D structures of compound-protein complexes (e.g., PDB data for similar thiazole carboxamides) .
- In Silico Screening : Use molecular dynamics simulations to predict binding modes and off-target effects .
Q. How should researchers address inconsistencies in pharmacological assay results across different laboratories?
- Standardize Protocols : Adopt uniform conditions (e.g., cell lines, incubation times) .
- Cross-Validate Data : Compare results with structurally validated analogs (e.g., 5-chloro-N-(4-cyanophenyl) derivatives) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or trends .
Methodological Notes
- Synthesis Reproducibility : Document exact stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate) .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance of bioactivity differences .
- Ethical Reporting : Disclose synthetic yields, purity, and assay limitations to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
